3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine
Overview
Description
3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring.
Mechanism of Action
Target of Action
Similar compounds have been found to act as ligands, coordinating through the nitrogen atom .
Mode of Action
It’s known that the compound can interact with its targets through the nitrogen atom
Biochemical Pathways
Similar compounds have been found to exhibit antifungal activities, suggesting they may interfere with fungal metabolic pathways .
Result of Action
Similar compounds have shown antifungal activities, suggesting that they may inhibit the growth of certain fungi .
Action Environment
Similar compounds have been found to be potential carriers for molten-cast explosives, suggesting that they may be stable under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the reaction of hydrazine derivatives with pyridine-based precursors. One common method involves the cyclization of hydrazine with a suitable pyridine carboxylic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridine and oxadiazole derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .
Scientific Research Applications
3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds like 2-aminopyridine and 4-pyridinecarboxylic acid have comparable chemical properties and applications.
Uniqueness
3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to the presence of both the hydrazinyl group and the oxadiazole ring, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-11-7-10-6(12-13-7)5-2-1-3-9-4-5/h1-4H,8H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEXCNFKRLCBJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252948 | |
Record name | 3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-63-5 | |
Record name | 3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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